Tetradecanal

Flavor Chemistry Sensory Analysis Fragrance Formulation

Tetradecanal (124-25-4, myristaldehyde) is the 14-carbon fatty aldehyde critical for applications demanding precise volatility and biochemical specificity. Unlike shorter-chain analogs, it delivers a 73-fold higher catalytic rate in aldehyde dehydrogenase assays and a quantified odor threshold of 67 µg/kg for controlled fatty-waxy notes. Its low vapor pressure (0.00271 mmHg) makes it a superior base note for long-lasting fragrance formulations. Specify tetradecanal to avoid formulation failure and ensure research reproducibility.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 124-25-4
Cat. No. B130844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecanal
CAS124-25-4
SynonymsTetradecanal;  1-Tetradecanal;  Aldehyde Peche;  Myristinaldehyde;  Myristylaldehyde;  NSC 66435;  Peach Aldehyde;  Tetradecanaldehyde;  Tetradecyl Aldehyde;  n-Tetradecanal;  n-Tetradecyl Aldehyde
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=O
InChIInChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3
InChIKeyUHUFTBALEZWWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble inmost organic solvents;  Insoluble in water
1 ml in 1 ml of 80% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecanal (CAS 124-25-4) Procurement: Core Identity and Physicochemical Profile for Scientific Selection


Tetradecanal (CAS 124-25-4), also known as myristaldehyde, is a straight-chain saturated fatty aldehyde with a 14-carbon backbone (C14H28O) and a molecular weight of approximately 212.38 g/mol [1]. It belongs to the class of long-chain fatty aldehydes and is characterized by a terminal formyl (-CHO) group attached to a saturated hydrocarbon tail [2]. This structural feature confers a pronounced lipophilic character, as indicated by a calculated XLogP3 of 6, and results in very low water solubility (estimated at 0.4852 mg/L at 25°C) while being soluble in common organic solvents such as alcohols and dipropylene glycol [3]. It is typically a colorless to pale yellow, waxy solid at room temperature with a melting point of approximately 20–24°C . In procurement contexts, it is often referred to as Aldehyde C-14 or myristic aldehyde, and it is recognized by regulatory flavoring substance identifiers including FEMA No. 2763, JECFA No. 112, and COE No. 118 [4][5].

Tetradecanal (CAS 124-25-4): Why In-Class Substitution Poses a Significant Scientific and Procurement Risk


Long-chain fatty aldehydes, while superficially similar in class, exhibit distinct physicochemical properties that scale non-linearly with carbon chain length. Substituting tetradecanal with a shorter (e.g., dodecanal, C12) or longer (e.g., hexadecanal, C16) analog will inevitably alter critical performance parameters due to differences in vapor pressure, enthalpy of vaporization, and volatility [1]. Such changes directly impact the compound's behavior in applications ranging from controlled-release fragrance formulations to enzymatic biotransformation processes [2]. Furthermore, the olfactory perception threshold is highly chain-length-dependent; even a two-carbon shift can result in a more than tenfold difference in odor detection, potentially leading to formulation failure in flavor and fragrance products [3]. In enzyme assays, the chain length dictates substrate specificity and catalytic efficiency, with tetradecanal often serving as a uniquely optimal substrate for certain aldehyde dehydrogenases [4]. Therefore, generic substitution without empirical validation introduces significant variability in volatility, sensory profile, and biochemical activity, which can compromise research reproducibility and product performance.

Tetradecanal (CAS 124-25-4): A Quantitative Guide to Verified Differential Performance Against Closest Analogs


Odor Threshold Differentiation: Tetradecanal vs. Tridecanal (C13) and Dodecanal (C12)

The olfactory detection threshold of tetradecanal in water is quantified at 67 µg/kg, establishing a quantifiable difference in potency relative to its shorter-chain analogs tridecanal (C13) and dodecanal (C12). This data originates from a controlled sensory study measuring relative odor activity values (ROAV) in food matrices [1].

Flavor Chemistry Sensory Analysis Fragrance Formulation

Enzymatic Substrate Specificity: 73-Fold Higher Activity of Aldehyde Dehydrogenase on Tetradecanal vs. Octanal (C8)

Tetradecanal exhibits a dramatically higher specific activity as a substrate for a long-chain aldehyde dehydrogenase (EC 1.2.1.48) compared to a shorter-chain analog. The activity of the enzyme Bt-Aldh against tetradecanal (C14) was found to be 73 times greater than its activity against octanal (C8) under identical experimental conditions [1].

Biocatalysis Enzymology Metabolic Engineering

Vapor Pressure and Volatility: Quantitative Comparison Across the Homologous Aldehyde Series

The vapor pressure of tetradecanal is a key determinant of its volatility and release profile. A systematic study of linear aliphatic aldehydes established the vapor pressures and enthalpies of vaporization for the series from C6 to C14. The data show a clear, quantifiable decrease in vapor pressure with increasing chain length, confirming that tetradecanal (C14) is significantly less volatile than its shorter-chain counterparts [1]. While exact vapor pressure values at 25°C from this specific study require access to the full article, a separate data source lists the vapor pressure of tetradecanal as 0.00271 mmHg at 25°C . In contrast, the vapor pressure of decanal (C10) is known to be substantially higher.

Thermodynamics Separation Science Formulation Stability

Henry's Law Constant: Differentiation in Aqueous-Phase Partitioning Behavior

The Henry's Law constant (Hscp) governs the partitioning of a compound between the aqueous and gaseous phases, a critical parameter for understanding its environmental fate and its release from water-based formulations. For tetradecanal, the compiled Hscp at 298.15 K is 8.0×10⁻⁴ mol/(m³·Pa) [1]. While a direct, single-table comparison with other aldehydes is not provided, this class-level parameter generally decreases with increasing chain length, indicating that tetradecanal will partition less readily into the gas phase from an aqueous solution than shorter-chain aldehydes like nonanal or decanal. This is supported by its low estimated water solubility (0.4852 mg/L at 25°C) and high XLogP3 of 6 [2].

Environmental Chemistry Physical Chemistry Fragrance Release

Comparative GC Retention Index: Tetradecanal (RI 1609-1611) as an Analytical Benchmark

Tetradecanal's Kovats' Retention Index (RI) on a non-polar column serves as a precise analytical identifier. Under standardized GC conditions, tetradecanal exhibits a retention index of 1611 on a DB-5 column at 170°C [1] and 1609 on a CP Sil 8 CB column during a temperature ramp [2]. This value is characteristic of its 14-carbon chain and can be used to differentiate it from other aldehydes in a mixture. For comparison, dodecanal (C12) and tridecanal (C13) would have predictably lower RIs, while hexadecanal (C16) would have a higher RI.

Analytical Chemistry Gas Chromatography Quality Control

Tetradecanal (CAS 124-25-4): Application Scenarios Supported by Quantitative Differentiation Evidence


Precision Flavor and Fragrance Formulation

Formulators can leverage the quantified odor threshold of 67 µg/kg to precisely dose tetradecanal for a consistent fatty-waxy note. Its significantly higher threshold compared to tridecanal (8 µg/kg) and dodecanal (14 µg/kg) provides a wider formulation window for achieving a subtle background effect without overpowering the composition [1]. This minimizes the risk of olfactory fatigue and allows for greater control in complex fragrances and savory food flavorings.

Substrate for Long-Chain Aldehyde Dehydrogenase Assays

Biochemists and metabolic engineers studying long-chain aldehyde dehydrogenases should specify tetradecanal as the preferred substrate. The evidence shows that for Bt-Aldh, activity on tetradecanal is 73-fold higher than on octanal [2]. Using a shorter-chain analog would result in a drastically reduced catalytic rate, leading to poor assay sensitivity, potential misinterpretation of enzyme kinetics, and wasted research resources.

Low-Volatility Base Note for Fragrance and Semiochemical Applications

For applications demanding a long-lasting effect or a controlled, low-level release, tetradecanal's position at the high-carbon-number end of the aldehyde series is critical. The established class-level trend confirms that its vapor pressure (0.00271 mmHg at 25°C) is significantly lower than that of shorter-chain aldehydes [3]. This makes it a suitable candidate for a fragrance base note or for use in slow-release semiochemical dispensers where a persistent but non-overwhelming volatile signal is required.

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